molecular formula C4H7NO5 B556921 (3R)-3-hydroxy-L-aspartic acid CAS No. 6532-76-9

(3R)-3-hydroxy-L-aspartic acid

Cat. No. B556921
CAS RN: 6532-76-9
M. Wt: 149.1 g/mol
InChI Key: YYLQUHNPNCGKJQ-NHYDCYSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-hydroxy-L-aspartic acid is a 3-hydroxy-L-aspartic acid. It is a conjugate acid of a (3R)-3-hydroxy-L-aspartate(1-) and a (3R)-3-hydroxy-L-aspartate(2-). It is an enantiomer of a (3S)-3-hydroxy-D-aspartic acid.

Scientific Research Applications

Synthesis and Chemical Manipulation

(3R)-3-hydroxy-L-aspartic acid, and its derivatives, have been the subject of various synthetic and chemical manipulation studies. For instance, enantiopure 3-amino-4-hydroxyhexanoic acids and 4-amino-5-hydroxyheptanoic acid derivatives have been synthesized from L-aspartic acid, highlighting its utility in stereodivergent synthesis (Andrés et al., 2003). Additionally, a concise, asymmetric synthesis route has been developed for a protected 3-hydroxyaspartic acid derivative, emphasizing its potential as a multifunctional building block in organic syntheses (Khalaf & Datta, 2008).

Biomedical and Material Science Applications

(3R)-3-hydroxy-L-aspartic acid has been investigated for its potential applications in biomedical and material sciences. Research has focused on its use in the synthesis of stimuli-responsive hydrogels based on starch and L-aspartic acid, demonstrating its utility in creating novel carriers with applications in delivery systems (Vakili & Rahneshin, 2013). Also, the development of fullerene aspartic acid and fullerene glutamic acid highlights the potential application of (3R)-3-hydroxy-L-aspartic acid in the biomedical field (Zhongjie, 2008).

Food Industry and Sweeteners

In the food industry, (3R)-3-hydroxy-L-aspartic acid derivatives have been used for the synthesis of artificial dipeptide sweeteners. The enantioselective biocatalytic synthesis of N-substituted aspartic acids, precursors to neotame and advantame, highlights its significance in this sector (Zhang et al., 2019).

Forensic Science

In forensic science, the aspartic acid racemization method, based on the D-L-aspartic acid ratio, has been applied for age estimation in bloodstain analysis. This innovative application demonstrates its utility in resolving significant forensic issues (Arany & Ohtani, 2011).

Biotechnology and Metabolic Engineering

(3R)-3-hydroxy-L-aspartic acid has also been utilized in metabolic engineering for the production of significant chemicals. For instance, Escherichia coli was genetically modified for the production of 3-aminopropionic acid using L-aspartate-α-decarboxylase, showcasing its role in the production of important platform chemicals (Song et al., 2015).

properties

CAS RN

6532-76-9

Product Name

(3R)-3-hydroxy-L-aspartic acid

Molecular Formula

C4H7NO5

Molecular Weight

149.1 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanedioic acid

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1

InChI Key

YYLQUHNPNCGKJQ-NHYDCYSISA-N

Isomeric SMILES

[C@H]([C@H](C(=O)O)O)(C(=O)O)N

SMILES

C(C(C(=O)O)O)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N

Other CAS RN

7298-98-8
6532-76-9

synonyms

erythro-beta-Hydroxyasparticacid; (3R)-3-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-asparticacid; UNII-GDV0MSK2SG; Erythro-beta-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-aspartate; (2S,3R)-2-amino-3-hydroxybutanedioicacid; erythro-3-Hydroxy-Ls-asparticacid; Asparticacid,L-threo-beta-hydroxy-; (2S,3R)-2-amino-3-hydroxysuccinicacid; beta-Hydroxyasparticacid; (2S,3R)-2-amino-3-hydroxy-succinicacid; ASPARTICACID,3-HYDROXY-,(erythro)-; 6532-76-9; 1186-90-9; 7298-98-8; GDV0MSK2SG; AC1L23VS; (3R)-3-Hydroxyasparticacid; SCHEMBL336362; erythro-3-hydroxy-Ls-aspartate; CHEBI:17576; CTK4B0789; Erythro-b-hydroxy-l-asparticacid; ZINC901877

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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